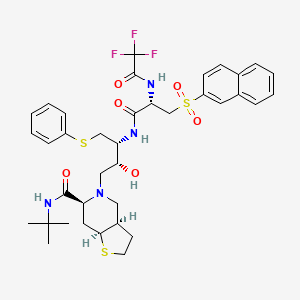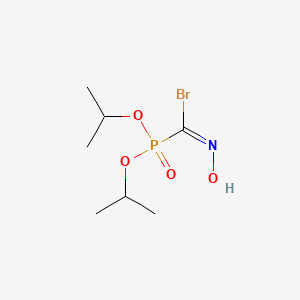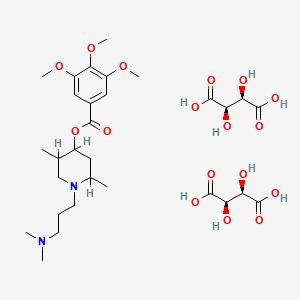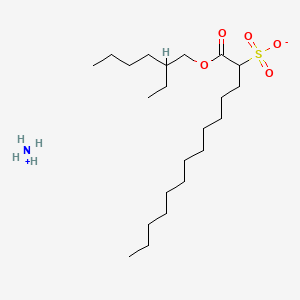
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt is a chemical compound with a complex structure. It is a type of sulfonated fatty acid ester, which is often used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in detergents and cleaning agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt typically involves the sulfonation of tetradecanoic acid followed by esterification with 2-ethylhexanol. The sulfonation process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The sulfonation and esterification reactions are optimized for high yield and purity. The final product is then neutralized with ammonium hydroxide to form the ammonium salt.
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. The sulfonate group interacts with water molecules, while the hydrophobic tail interacts with oil molecules, facilitating the mixing of otherwise immiscible liquids.
Comparison with Similar Compounds
Similar Compounds
- Hexadecanoic acid, 2-sulfo-, 1-methylester, sodium salt
- Tetradecanoic acid, 2-sulfo-, 1-methylester, sodium salt
- Butanedioic acid, 2-sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
Uniqueness
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt is unique due to its specific ester and ammonium salt structure, which provides distinct surfactant properties compared to its sodium salt counterparts. The presence of the 2-ethylhexyl group enhances its hydrophobic interactions, making it more effective in certain applications.
Properties
CAS No. |
70788-32-8 |
|---|---|
Molecular Formula |
C22H47NO5S |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
azanium;1-(2-ethylhexoxy)-1-oxotetradecane-2-sulfonate |
InChI |
InChI=1S/C22H44O5S.H3N/c1-4-7-9-10-11-12-13-14-15-16-18-21(28(24,25)26)22(23)27-19-20(6-3)17-8-5-2;/h20-21H,4-19H2,1-3H3,(H,24,25,26);1H3 |
InChI Key |
VGCYPXYTTNIKEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


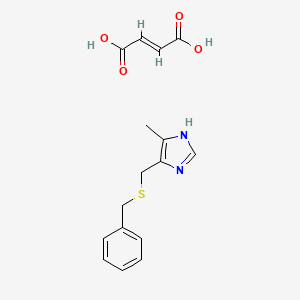


![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)

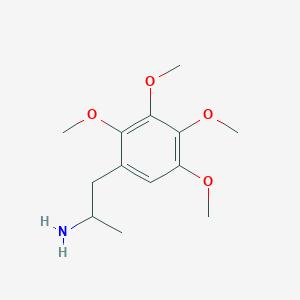
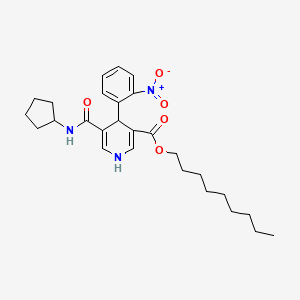


![6-(4-chlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12765022.png)

